4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid
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Overview
Description
4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid is an organic compound with the molecular formula C19H16N2O4S. It is characterized by the presence of a benzoic acid moiety linked to a phenylsulfonyl and pyridin-2-yl group through an amino-methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid typically involves a multi-step process:
Formation of the Phenylsulfonyl Intermediate: The phenylsulfonyl group is introduced through the reaction of phenylsulfonyl chloride with an appropriate amine under basic conditions.
Coupling with Pyridin-2-ylamine: The phenylsulfonyl intermediate is then coupled with pyridin-2-ylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Benzoic Acid Moiety: The final step involves the reaction of the coupled intermediate with a benzoic acid derivative under acidic or basic conditions to yield the target compound
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the pyridin-2-yl moiety can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4)
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acid derivatives
Scientific Research Applications
4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of 4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 4-[(Phenylsulfonyl)pyridin-2-yl]benzoic acid
- 4-[(Phenylsulfonyl)amino]benzoic acid
- 4-[(Pyridin-2-yl)amino]benzoic acid
Uniqueness
4-([(Phenylsulfonyl)(pyridin-2-yl)amino]methyl)benzoic acid is unique due to the presence of both phenylsulfonyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields .
Properties
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19(23)16-11-9-15(10-12-16)14-21(18-8-4-5-13-20-18)26(24,25)17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBUFLJTCRPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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